Cas no 871332-98-8 (5-bromo-2-ethoxypyridin-3-ylboronic acid)

5-Bromo-2-ethoxypyridin-3-ylboronic acid is a boronic acid derivative commonly employed as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions. Its bromo and ethoxy substituents enhance its reactivity and selectivity in forming carbon-carbon bonds, making it valuable for constructing complex heterocyclic frameworks. The boronic acid moiety facilitates efficient coupling with aryl or vinyl halides under mild conditions, while the ethoxy group provides stability and influences regioselectivity. This compound is particularly useful in pharmaceutical and agrochemical synthesis, where precise functionalization of pyridine scaffolds is required. Its stability under standard handling conditions and compatibility with diverse reaction conditions further contribute to its utility in organic synthesis.
5-bromo-2-ethoxypyridin-3-ylboronic acid structure
871332-98-8 structure
Product Name:5-bromo-2-ethoxypyridin-3-ylboronic acid
CAS No:871332-98-8
MF:C7H9BBrNO3
MW:245.86626124382
MDL:MFCD07363847
CID:719331
PubChem ID:44886948
Update Time:2025-11-06

5-bromo-2-ethoxypyridin-3-ylboronic acid Chemical and Physical Properties

Names and Identifiers

    • (5-Bromo-2-ethoxypyridin-3-yl)boronic acid
    • 5-Bromo-2-Ethoxypyridin-3-Ylboronic Acid
    • 5-BROMO-2-ETHOXYPYRIDINE-3-BORONIC ACID
    • Boronic acid,B-(5-bromo-2-ethoxy-3-pyridinyl)-
    • B-(5-Bromo-2-ethoxy-3-pyridinyl)boronic acid (ACI)
    • Boronic acid, (5-bromo-2-ethoxy-3-pyridinyl)- (9CI)
    • (5-BROMO-2-ETHOXY-3-PYRIDYL)BORONIC ACID
    • AB30894
    • SY026554
    • MFCD07363847
    • AC7029
    • AKOS015834227
    • DB-056975
    • C7H9BBrNO3
    • (5-Bromo-2-ethoxypyridin-3-yl)boronicacid
    • BS-24082
    • CS-0176046
    • DTXSID00661236
    • 871332-98-8
    • 5-bromo-2-ethoxypyridin-3-ylboronic acid
    • MDL: MFCD07363847
    • Inchi: 1S/C7H9BBrNO3/c1-2-13-7-6(8(11)12)3-5(9)4-10-7/h3-4,11-12H,2H2,1H3
    • InChI Key: VXXXKWUXSALQQW-UHFFFAOYSA-N
    • SMILES: BrC1C=C(B(O)O)C(OCC)=NC=1

Computed Properties

  • Exact Mass: 244.98600
  • Monoisotopic Mass: 244.986
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 62.6A^2

Experimental Properties

  • Density: 1.618
  • Melting Point: 152-158℃
  • Boiling Point: 376.498°C at 760 mmHg
  • Flash Point: 181.5°C
  • Refractive Index: 1.569
  • PSA: 62.58000
  • LogP: -0.07740

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5-bromo-2-ethoxypyridin-3-ylboronic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:871332-98-8)5-bromo-2-ethoxypyridin-3-ylboronic acid
Order Number:A842012
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:55
Price ($):806.0
Email:sales@amadischem.com

Additional information on 5-bromo-2-ethoxypyridin-3-ylboronic acid

5-Bromo-2-Ethoxypyridin-3-Ylboronic Acid: A Comprehensive Overview

5-Bromo-2-Ethoxypyridin-3-Ylboronic Acid is a versatile and highly functionalized aromatic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. With the CAS number 871332-98-8, this compound is widely recognized for its role as a key intermediate in the construction of complex molecular architectures. Its unique combination of a bromine atom, an ethoxy group, and a boronic acid moiety makes it an ideal substrate for various cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which has revolutionized modern organic synthesis.

The structure of 5-Bromo-2-Ethoxypyridin-3-Ylboronic Acid is characterized by a pyridine ring system with substituents at positions 2, 3, and 5. The ethoxy group at position 2 introduces electron-donating effects, which can influence the reactivity of the molecule in various transformations. The bromine atom at position 5 serves as an excellent leaving group, enabling nucleophilic substitution reactions. Meanwhile, the boronic acid group at position 3 is highly reactive and plays a pivotal role in cross-coupling reactions. This combination of functional groups makes it a valuable building block for constructing heterocyclic compounds with diverse applications.

Recent advancements in synthetic methodologies have further enhanced the utility of 5-Bromo-2-Ethoxypyridin-3-Ylboronic Acid. Researchers have developed efficient routes to synthesize this compound using microwave-assisted synthesis and continuous flow chemistry. These methods not only improve reaction yields but also reduce reaction times, making the compound more accessible for large-scale applications. Moreover, its compatibility with green chemistry principles has positioned it as a sustainable choice for modern chemical processes.

In the realm of medicinal chemistry, 5-Bromo-2-Ethoxypyridin-3-Ylboronic Acid has been employed as a precursor in the development of novel kinase inhibitors and receptor antagonists. For instance, studies have demonstrated its utility in synthesizing pyridine-based inhibitors targeting protein kinases involved in cancer progression. The ability to modify the substituents on the pyridine ring allows chemists to fine-tune the pharmacokinetic properties of these compounds, enhancing their potential as therapeutic agents.

Material scientists have also explored the use of 5-Bromo-2-Ethoxypyridin-3-Ylboronic Acid in the fabrication of advanced materials such as conductive polymers and optoelectronic devices. Its electron-withdrawing groups can modulate the electronic properties of polymers, making them suitable for applications in flexible electronics and energy storage systems. Recent research has focused on incorporating this compound into polymer frameworks to enhance their charge transport capabilities.

The environmental impact and toxicity profile of 5-Bromo-2-Ethoxypyridin-3-Ylboronic Acid have also been subjects of recent investigations. Studies indicate that it exhibits low acute toxicity in aquatic organisms under standard laboratory conditions. However, further research is needed to assess its long-term effects on ecosystems and develop strategies for safe disposal.

In conclusion, 5-Bromo-2-Ethoxypyridin-3-Ylboronic Acid stands out as a multifaceted compound with vast potential across various scientific disciplines. Its unique structure, combined with advancements in synthetic techniques and application-oriented research, continues to drive innovation in organic synthesis and materials development. As researchers delve deeper into its properties and capabilities, this compound is poised to play an even more significant role in shaping future scientific discoveries.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:871332-98-8)5-bromo-2-ethoxypyridin-3-ylboronic acid
A842012
Purity:99%
Quantity:5g
Price ($):806.0
Email